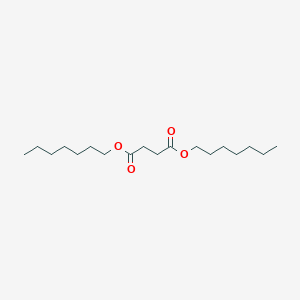
Diheptyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl succinate is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Diheptyl succinate exhibits several key applications in scientific research:
- Plasticizer in Polymers :
- Cosmetic Industry :
- Food Packaging :
-
Biomedical Applications :
- Recent studies suggest that this compound may have potential in drug delivery systems due to its biocompatibility and lower inflammatory response compared to other plasticizers. Research indicates that it does not activate the NLRP3 inflammasome significantly, which could reduce adverse effects in medical applications .
Case Study 1: Biocompatibility Assessment
A study evaluated the biocompatibility of this compound in animal models following myocardial infarction. Results indicated that exposure to this compound led to less disruption in cardiac recovery compared to traditional plasticizers, suggesting its potential for safer biomedical applications.
Case Study 2: Cosmetic Formulation
In a formulation study, this compound was incorporated into a moisturizing cream. Clinical trials demonstrated improved skin hydration and reduced irritation compared to formulations containing conventional emollients. Participants reported enhanced skin feel and satisfaction with the product .
Case Study 3: Food Packaging Efficacy
Research on food packaging materials containing this compound showed significant improvements in flexibility and barrier properties against moisture and oxygen permeation. These enhancements contributed to longer shelf life for packaged products without compromising safety or quality .
Comparison with Other Plasticizers
| Property | This compound | Di(2-ethylhexyl) Phthalate | Other Plasticizers |
|---|---|---|---|
| Toxicity | Low | High | Variable |
| Biodegradability | Yes | No | Variable |
| Application Areas | Cosmetics, Food | General Plastics | Varies |
| Regulatory Status | Approved | Restricted | Varies |
Propriétés
Numéro CAS |
15872-89-6 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
diheptyl butanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
PBZAGXRVDLNBCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
SMILES canonique |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Key on ui other cas no. |
15872-89-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















